molecular formula C17H20FN5OS B2941118 5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-41-9

5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2941118
CAS No.: 869343-41-9
M. Wt: 361.44
InChI Key: VUDTXCMMKSSLFB-UHFFFAOYSA-N
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Description

5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H20FN5OS and its molecular weight is 361.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research into triazole derivatives, including those structurally related to the compound , has shown that these molecules can possess significant antimicrobial properties. For example, the synthesis and evaluation of various 1,2,4-triazole derivatives have demonstrated good to moderate antimicrobial activities against a range of microorganisms (Bektaş et al., 2007). These findings suggest the potential utility of such compounds in developing new antimicrobial agents.

Pharmacokinetics and Conjugation Studies

Studies involving the pharmacokinetics of compounds structurally similar to the mentioned chemical have highlighted their potential in enhancing the effectiveness of therapeutic regimens. For instance, a comparative study of the pharmacokinetics of levofloxacin and triazavirine, along with a novel conjugate obtained from their combination, showed improved bioavailability and reduced elimination rates, indicating the potential for improved therapy efficacy with reduced dosing frequency (Блаженникова et al., 2015).

Analgesic Applications

The structural analysis and characterization of compounds containing the piperazine moiety have led to insights into their potential analgesic applications. For example, the structural characterization of certain isothiazolopyridines has provided a foundation for understanding the molecular basis of their analgesic properties (Karczmarzyk & Malinka, 2008).

Antitumor Activity

Research into triazole derivatives has also extended into the exploration of their antitumor activities. Synthesis and biological activity studies of new fused 1,2,4-triazole derivatives have identified compounds with moderate to excellent growth inhibition against various cancer cell lines, highlighting the potential of these molecules as antitumor agents (Bhat et al., 2009).

Synthesis and Chemical Characterization

The synthesis of novel triazole analogues and their evaluation for biological activities, such as antibacterial activity, further exemplifies the wide-ranging applications of these compounds in scientific research (Nagaraj et al., 2018). Such studies contribute to the ongoing exploration of triazole derivatives for various therapeutic and industrial applications.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. The cytotoxicity profile of similar compounds has been studied, showing that they have IC50 values higher than 50 μM on the tested cell line .

Future Directions

Future research could focus on further elucidating the biological activity of this compound, its mechanism of action, and its potential applications. Additionally, more detailed studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards .

Properties

IUPAC Name

5-[(2-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-5-3-4-6-13(12)18)22-9-7-21(2)8-10-22/h3-6,14,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDTXCMMKSSLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.